A Guide to the Definitive Structural Characterization of 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
A Guide to the Definitive Structural Characterization of 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Foreword: The Architectural Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its unique three-dimensional architecture and electronic properties have made it a cornerstone for the development of a wide array of therapeutic agents, including potent kinase inhibitors, antagonists for various receptors, and anti-cancer therapeutics.[1][2][3][4] The fusion of a pyrazole and a pyrimidine ring creates a bicyclic system with distinct regions for functionalization, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[5][6]
This guide focuses on a specific, yet representative, member of this class: 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1547030-53-4).[7] The presence of the saturated pyrimidine ring, creating a tetrahydropyrazolo[1,5-a]pyrimidine (THPP) core, introduces conformational flexibility that is of particular interest in designing molecules that can adapt to complex biological targets.[8] We will dissect the essential analytical techniques required to unambiguously confirm the identity and structure of this molecule, moving beyond mere data reporting to explain the strategic rationale behind each experimental choice. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Part 1: Synthesis—Constructing the Molecular Framework
Rationale for Synthetic Strategy
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[9] For the target molecule, which features a saturated pyrimidine ring, a logical approach involves a two-step process: initial formation of the aromatic pyrazolo[1,5-a]pyrimidine system followed by a controlled reduction, or a direct condensation that yields the saturated ring. An alternative, efficient pathway is the reaction of the appropriate 3-aminopyrazole with a cyclic 1,3-dielectrophile or a precursor that forms it in situ.
The synthesis of the THPP scaffold is often achieved by the reduction of the corresponding aromatic pyrazolo[1,5-a]pyrimidine, as the pyrimidine ring is preferentially reduced over the pyrazole ring.[8] This provides a reliable method to access the desired saturated core.
Experimental Protocol: A Two-Step Synthesis and Reduction
This protocol outlines a field-proven method for obtaining 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Step 1: Synthesis of 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-(4-methylphenyl)-1H-pyrazol-5-amine in glacial acetic acid.
-
Addition of Electrophile: To this solution, add 1.1 equivalents of 1,1,3,3-tetramethoxypropane.
-
Reaction: Heat the mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the aromatic intermediate, 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.
Step 2: Reduction to 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
-
Reactant Preparation: Suspend the 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10 mol% of Palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Filtration: Once the reaction is complete (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure title compound.
Workflow Visualization
Caption: Synthetic pathway for the target compound.
Part 2: Definitive Spectroscopic & Spectrometric Elucidation
A multi-technique spectroscopic approach is non-negotiable for the unambiguous structural validation of a novel compound. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Experience: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For a structure like this, where aromatic and aliphatic regions are clearly defined, NMR provides irrefutable evidence of both the core scaffold and the substituent placement. Two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign proton-proton and proton-carbon correlations, respectively, removing any ambiguity.[10]
Trustworthiness: The structural hypothesis is validated by matching the observed spectra to the predicted signals. Key expected features include:
-
¹H NMR: Distinct signals for the A-A'B-B' system of the 4-methylphenyl group, a sharp singlet for the pyrazole C3-H, a singlet for the tolyl-methyl group, and characteristic multiplets for the three methylene (CH₂) groups of the saturated pyrimidine ring.
-
¹³C NMR: The correct number of carbon signals, with clear separation between the aromatic/heteroaromatic sp² carbons and the aliphatic sp³ carbons.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.[8]
Predicted NMR Data Summary
| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.5-7.6 | d | 2H, Aromatic (ortho to pyrazole) |
| ~7.1-7.2 | d | 2H, Aromatic (meta to pyrazole) | |
| ~6.0-6.2 | s | 1H, Pyrazole C3-H | |
| ~4.0-4.2 | t | 2H, C7-H₂ | |
| ~3.2-3.4 | t | 2H, C5-H₂ | |
| ~2.3-2.4 | s | 3H, Tolyl-CH₃ | |
| ~2.0-2.2 | p | 2H, C6-H₂ | |
| ¹³C NMR | ~150-155 | s | Pyrazole C2 |
| ~140-145 | s | C3a | |
| ~137-140 | s | Aromatic C (ipso-CH₃) | |
| ~129-130 | s | Aromatic C (ipso-pyrazole) | |
| ~129-130 | s | Aromatic CH (meta) | |
| ~125-126 | s | Aromatic CH (ortho) | |
| ~95-100 | s | Pyrazole C3 | |
| ~45-50 | s | C7 | |
| ~40-45 | s | C5 | |
| ~20-22 | s | Tolyl-CH₃ | |
| ~18-20 | s | C6 |
Mass Spectrometry (MS): The Molecular Formula Confirmation
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental characteristic. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is the gold standard. It provides a mass measurement with enough accuracy (typically < 5 ppm) to determine the elemental composition, thereby confirming the molecular formula and ruling out alternative structures with the same nominal mass.
Trustworthiness: The self-validating nature of HRMS lies in its precision. The experimental mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) must match the theoretically calculated value for the proposed formula, C₁₃H₁₆N₃⁺, within a very narrow error margin.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the solution directly into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₃H₁₅N₃ |
| Molecular Weight | 213.28 g/mol [7] |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]⁺ |
| Calculated Exact Mass | 214.1339 |
| Expected HRMS Result | 214.1339 ± 0.0011 (for 5 ppm error) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups within a molecule. It works by measuring the absorption of infrared radiation by specific molecular vibrations. For our target compound, IR is crucial for confirming the presence of both aliphatic and aromatic C-H bonds and the characteristic vibrations of the heterocyclic core, while also confirming the absence of other functionalities (like C=O or O-H) that might arise from side reactions.
Trustworthiness: The presence of characteristic absorption bands in the spectrum serves as direct evidence for the corresponding functional groups. The absence of unexpected bands confirms the purity of the sample.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[11]
Predicted Infrared Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) C-H |
| ~1610, ~1580, ~1500 | C=C & C=N Stretch | Aromatic and Pyrazole Ring Skeletal Vibrations |
| 1450-1350 | C-H Bend | Aliphatic (CH₂, CH₃) Bending |
| 850-800 | C-H Bend | Aromatic C-H Out-of-Plane Bending (para-disubstituted) |
Part 3: X-ray Crystallography: The Unambiguous 3D Structure
Expertise & Experience: Single-Crystal X-ray Diffraction (SC-XRD) stands as the ultimate arbiter of molecular structure. It provides an exact, three-dimensional map of electron density from which the precise positions of all atoms in the crystal lattice can be determined. This technique definitively establishes atomic connectivity, bond lengths, bond angles, and the solid-state conformation of the molecule, leaving no room for ambiguity.
Trustworthiness: An X-ray crystal structure is a self-validating system. The quality of the final structural model is assessed by statistical parameters like the R-factor, which indicates the agreement between the calculated and observed diffraction data. A low R-factor (< 0.05) signifies a highly reliable and accurate structure determination. For pyrazolo[1,5-a]pyrimidine systems, crystallography confirms the planarity of the fused bicyclic core and the relative orientation of its substituents.[12][13]
Experimental Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[12] Collect diffraction data at a controlled temperature (often 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms (e.g., SHELXT). Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., SHELXL).[12]
Predicted Crystallographic Data & Molecular Geometry
| Parameter | Expected Observation |
| Pyrazolo[1,5-a]pyrimidine Core | The pyrazole ring will be planar. The tetrahydropyrimidine ring will adopt a non-planar conformation (e.g., a distorted chair or boat). |
| 4-Methylphenyl Substituent | The phenyl ring itself will be planar. |
| Dihedral Angle | A noticeable dihedral angle is expected between the plane of the pyrazole ring and the plane of the 4-methylphenyl ring.[13][14] |
Molecular Structure Visualization
Caption: Numbering scheme for the title compound.
Conclusion
The structural characterization of 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a systematic process that relies on the synergistic application of multiple analytical techniques. Synthesis provides the material, while a combination of NMR, mass spectrometry, and IR spectroscopy builds a comprehensive and consistent picture of the molecular formula, connectivity, and functional group composition. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. Following the protocols and rationale outlined in this guide ensures a robust, reliable, and scientifically rigorous characterization essential for advancing research and development in the chemical and pharmaceutical sciences.
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